6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid
Description
6-Bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid is a brominated indole derivative featuring a carboxylic acid group at position 4 and an isopropyl substituent at the nitrogen atom (position 1). This compound’s structure combines aromaticity with polar and hydrophobic functional groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
6-bromo-1-propan-2-ylindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7(2)14-4-3-9-10(12(15)16)5-8(13)6-11(9)14/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQBPKCRQCYVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Indole-4-Carboxylic Acid Methyl Ester
The initial step involves esterification of indole-4-carboxylic acid to enhance solubility and direct subsequent bromination.
Procedure :
Indole-4-carboxylic acid (10.0 g, 62.1 mmol) is suspended in anhydrous DMF (100 mL) under nitrogen. Potassium carbonate (12.9 g, 93.2 mmol) is added, followed by dropwise addition of methyl iodide (4.3 mL, 68.3 mmol). The mixture is stirred at 25°C for 3 hours, diluted with diethyl ether, and washed with water. The organic layer is dried over MgSO4 and concentrated to yield indole-4-carboxylic acid methyl ester as a pale-yellow solid (9.2 g, 85%).
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K2CO3 |
| Alkylating Agent | Methyl iodide |
| Temperature | 25°C |
| Yield | 85% |
Regioselective Bromination at Position 6
Bromination is directed by the electron-withdrawing ester group at position 4, favoring electrophilic substitution at position 6.
Procedure :
Indole-4-carboxylic acid methyl ester (8.0 g, 45.5 mmol) is dissolved in glacial acetic acid (80 mL). Bromine (2.3 mL, 45.5 mmol) is added dropwise at 0°C, and the mixture is stirred for 12 hours at 25°C. The reaction is quenched with sodium thiosulfate, extracted with ethyl acetate, and purified via silica gel chromatography to afford 6-bromoindole-4-carboxylic acid methyl ester (7.1 g, 78%).
| Parameter | Value |
|---|---|
| Brominating Agent | Br2 in acetic acid |
| Temperature | 0°C → 25°C |
| Yield | 78% |
N-Alkylation with Isopropyl Bromide
The indole nitrogen is alkylated using a strong base to deprotonate the NH group.
Procedure :
6-Bromoindole-4-carboxylic acid methyl ester (5.0 g, 18.7 mmol) is dissolved in anhydrous THF (50 mL). Sodium hydride (60% dispersion, 0.9 g, 22.4 mmol) is added under nitrogen, followed by dropwise addition of isopropyl bromide (2.4 mL, 24.3 mmol). The mixture is refluxed for 6 hours, cooled, and filtered. The residue is washed with water and recrystallized from ethanol to yield this compound methyl ester (4.6 g, 82%).
| Parameter | Value |
|---|---|
| Base | NaH |
| Alkylating Agent | Isopropyl bromide |
| Solvent | THF |
| Yield | 82% |
Hydrolysis of Methyl Ester to Carboxylic Acid
The final step involves saponification of the ester to the carboxylic acid.
Procedure :
this compound methyl ester (4.0 g, 12.1 mmol) is dissolved in THF (40 mL) and water (20 mL). Lithium hydroxide monohydrate (1.0 g, 23.8 mmol) is added, and the mixture is stirred at 50°C for 4 hours. The solution is acidified with HCl (1M), and the precipitate is filtered and dried to yield the title compound (3.4 g, 89%).
| Parameter | Value |
|---|---|
| Base | LiOH |
| Temperature | 50°C |
| Yield | 89% |
Alternative Synthetic Routes and Optimization Challenges
Fischer Indole Synthesis Approach
An alternative route employs Fischer indole synthesis using 4-bromo-2-(1-methylethyl)phenylhydrazine and pyruvic acid. However, this method faces challenges in regioselective cyclization and requires stringent temperature control.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling with 4-boronoindole derivatives offers a modular approach but necessitates expensive catalysts and inert conditions.
Industrial-Scale Production Considerations
Scale-up requires continuous flow reactors for bromination and automated systems for N-alkylation to enhance yield and safety. Solvent recovery systems for THF and DMF are critical for cost efficiency.
Analytical Characterization and Quality Control
Key Characterization Data :
Chemical Reactions Analysis
Types of Reactions: 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different substituted indoles or other derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of indole derivatives, including 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid, in exhibiting anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of several indole derivatives on human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that certain derivatives exhibited moderate to high cytotoxicity, with some compounds achieving IC50 values as low as 2 µM, indicating potent antiproliferative effects against these cancer types .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 2.0 | Induces apoptosis |
| Other derivatives | A549 | 11.5 | Cell cycle arrest in S phase |
| Other derivatives | HCT116 | 21.7 | Apoptosis via Annexin-V positivity |
Antiviral Activity
The antiviral properties of indole derivatives have gained attention, particularly their role as inhibitors of HIV integrase. Research indicates that modifications at specific positions on the indole ring can enhance inhibitory activity against HIV-1 integrase.
Case Study: HIV Integrase Inhibition
In a recent study, various indole-2-carboxylic acid derivatives were synthesized and tested for their ability to inhibit HIV-1 integrase. The results showed that certain derivatives had IC50 values ranging from 12.41 to 47.44 µM, demonstrating effective inhibition . The introduction of halogenated groups at specific positions significantly improved the inhibitory activity.
| Derivative | IC50 (µM) | Binding Interaction |
|---|---|---|
| Compound 3 | 12.41 | π-π stacking with dA21 |
| Compound 4 | 18.52 | Bis-bidentate chelation with Mg²⁺ |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells.
Mechanism of Action
The mechanism by which 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Substituent Position Variations
a. 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde (CAS 1202766-19-5)
- Key Differences :
- Functional Groups : Methoxy (position 4) and aldehyde (position 3) vs. carboxylic acid (position 4) in the target compound.
- Reactivity : The aldehyde group enables nucleophilic addition reactions, whereas the carboxylic acid in the target compound supports acid-base chemistry or esterification.
- Polarity : The aldehyde is less polar than a carboxylic acid, reducing water solubility .
b. 4-Bromo-1-methyl-1H-indole-3-carboxylic acid (CAS 684249-04-5)
- Key Differences: Substituent Positions: Bromine at position 4 (vs. 6) and carboxylic acid at position 3 (vs. 4). Steric Effects: The methyl group at position 1 (vs.
Functional Group Modifications
a. Methyl 6-Bromo-3-methyl-1H-indole-4-carboxylate (CAS 1583272-35-8)
b. 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic Acid (CAS 2279123-19-0)
Core Structure Variations
a. 6-Bromo-4-methyl-1H-indole (CAS 885520-51-4)
b. 6-Bromo-4-fluoro-1H-indazole Derivatives
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Positions |
|---|---|---|---|---|
| 6-Bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid | C12H12BrNO2 | 286.14 | COOH (4), Br (6), iPr (1) | 1, 4, 6 |
| 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde | C10H8BrNO2 | 254.08 | OCH3 (4), CHO (3), Br (6) | 3, 4, 6 |
| Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate | C11H10BrNO2 | 268.11 | COOCH3 (4), Br (6), CH3 (3) | 3, 4, 6 |
| 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid | C13H12BrNO2 | 294.14 | COOH (4), Br (6), cyclopropane (1) | 1, 4, 6 |
Research Findings
- Synthetic Utility : The bromine at position 6 in the target compound enables palladium-catalyzed cross-coupling, a feature shared with analogs like methyl 6-bromo-3-methyl-1H-indole-4-carboxylate .
- Biological Relevance : Indazole derivatives (e.g., Selumetinib) highlight the pharmacological importance of brominated heterocycles, though indole-based compounds may offer distinct selectivity profiles .
- Spectroscopic Differentiation : NMR studies (e.g., HMBC correlations) reveal that substituent positions (e.g., carboxylic acid at 4 vs. 3) significantly alter chemical shift patterns, aiding structural elucidation .
Biological Activity
6-Bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 6-position of the indole ring, an isopropyl group at the 1-position, and a carboxylic acid functional group at the 4-position. These structural components contribute to its unique chemical behavior and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound show significant inhibitory effects on human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells. The effectiveness of these compounds often surpasses that of standard treatments like methotrexate.
- Antimicrobial Properties : The compound has been tested for its antimicrobial action against various bacterial and fungal strains. It has shown promising results in inhibiting bacterial growth, which could be beneficial in treating infections caused by resistant strains .
- Antioxidant Activity : The antioxidant potential of this compound has been evaluated using methods such as DPPH and ABTS assays. Results indicate that while it possesses antioxidant properties, they may not be as potent as established antioxidants .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 6-bromoindole as a key precursor.
- Bromination : Bromination reactions introduce the bromine atom at the desired position.
- Carboxylation : The introduction of the carboxylic acid group is achieved through carboxylation reactions.
- Final Purification : The crude product is purified using standard techniques such as recrystallization or chromatography.
The overall yield of this synthetic pathway can reach up to 94%, making it an efficient process for obtaining the compound in laboratory settings.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Case Study Example
In a recent study evaluating various indole derivatives, this compound was found to enhance the sensitivity of bacteria to antibiotics significantly. This suggests its potential use as an adjuvant in antibiotic therapy, particularly for resistant strains .
Q & A
Basic: What are the standard synthetic methodologies for preparing 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid, and how is purity ensured?
Answer:
A common approach involves multi-step functionalization of the indole scaffold. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce substituents, as demonstrated in the synthesis of structurally similar indole derivatives . Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or PEG-400/DMF mixtures are used to enhance reactivity .
- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) achieves >95% purity, validated by TLC (Rf = 0.30) and NMR spectroscopy .
- Yield optimization : Prolonged reaction times (12 hours) and stoichiometric CuI catalyst improve conversion rates .
Advanced: How can researchers address low yields during the synthesis of this compound?
Answer:
Low yields often stem from incomplete coupling reactions or side-product formation. Strategies include:
- Catalyst screening : Testing alternative Cu(I) sources (e.g., CuBr) or ligands to enhance regioselectivity .
- Solvent optimization : Replacing DMF with less polar solvents (e.g., THF) may reduce byproducts .
- In-line monitoring : Employing HPLC or LC-MS to track intermediate formation and adjust reaction parameters dynamically .
Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?
Answer:
- NMR spectroscopy : and NMR identify substituent positions (e.g., isopropyl group at N1, bromo at C6) .
- X-ray crystallography : Resolves dihedral angles between the indole core and carboxylic acid group, confirming spatial arrangement (e.g., 6° tilt observed in analogs) .
- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (expected [M+H]: ~283.05 g/mol for CHBrNO) .
Advanced: How should researchers resolve discrepancies between experimental and theoretical NMR data for this compound?
Answer:
- Re-crystallization : Purify the compound to eliminate impurities that distort NMR signals .
- DFT calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted values to identify misassignments .
- Variable-temperature NMR : Detect dynamic effects (e.g., rotameric equilibria) that may cause signal splitting .
Basic: What storage conditions are recommended for this compound?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent degradation .
- Light sensitivity : Protect from UV exposure using amber vials .
- Humidity control : Use desiccants to avoid hydrolysis of the carboxylic acid group .
Advanced: What strategies mitigate byproduct formation during functionalization of the indole core?
Answer:
- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent unwanted side reactions .
- Regioselective bromination : Use directing groups (e.g., methoxy) to control bromo-substitution patterns .
- Flow chemistry : Minimize side reactions through precise temperature and residence time control .
Basic: How can the carboxylic acid group in this compound be derivatized for further studies?
Answer:
- Esterification : React with ethanol/HSO to form ethyl esters, enhancing solubility for biological assays .
- Amide coupling : Use EDCl/HOBt to generate amide derivatives for structure-activity relationship (SAR) studies .
Advanced: How can computational modeling predict the reactivity of the bromo substituent?
Answer:
- MEP surfaces : Map molecular electrostatic potentials to identify nucleophilic/electrophilic sites .
- DFT transition-state analysis : Simulate substitution pathways (e.g., SNAr) to prioritize synthetic routes .
Basic: What analytical techniques assess the purity of this compound?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities <0.5% .
- Melting point analysis : Sharp mp ranges (e.g., 221–223°C in analogs) confirm crystallinity .
Advanced: How can structural analogs guide hypotheses about this compound’s bioactivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
